molecular formula C19H26N6O2 B223850 N-(4-ethylphenyl)-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine

N-(4-ethylphenyl)-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine

Número de catálogo B223850
Peso molecular: 370.4 g/mol
Clave InChI: QKUWWYHJDZEALG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-ethylphenyl)-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine, commonly known as EPTA, is a chemical compound that belongs to the family of triazine derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Aplicaciones Científicas De Investigación

EPTA has been found to have a wide range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. EPTA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, EPTA has been found to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various inflammatory and oxidative stress-related diseases.

Mecanismo De Acción

The mechanism of action of EPTA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. EPTA has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, EPTA has been found to inhibit the activation of the transcription factor NF-κB, which is involved in the regulation of inflammation and immune responses.

Efectos Bioquímicos Y Fisiológicos

EPTA has been found to have a wide range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, EPTA has been found to inhibit the activity of various enzymes involved in lipid metabolism, making it a potential candidate for the treatment of lipid-related disorders such as hyperlipidemia and atherosclerosis. Additionally, EPTA has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of EPTA is its relatively simple synthesis method, which makes it easy to produce in large quantities for use in laboratory experiments. Additionally, EPTA has been found to be relatively stable and has a long shelf life, making it a convenient compound to work with. However, one limitation of EPTA is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Direcciones Futuras

There are several potential future directions for research on EPTA. One area of interest is the development of EPTA-based cancer therapies. Further research is needed to determine the optimal dosing and administration methods for EPTA in cancer treatment. Additionally, research is needed to better understand the mechanism of action of EPTA and its potential applications in the treatment of other diseases such as neurodegenerative disorders and lipid-related disorders. Finally, further research is needed to optimize the synthesis method of EPTA and to develop new derivatives with improved properties.

Métodos De Síntesis

The synthesis of EPTA involves the reaction of 4-ethylphenyl isocyanate with morpholine in the presence of triethylamine. The resulting intermediate is then reacted with cyanuric chloride to form the final product. The synthesis of EPTA is relatively straightforward and can be performed using standard laboratory equipment.

Propiedades

Nombre del producto

N-(4-ethylphenyl)-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine

Fórmula molecular

C19H26N6O2

Peso molecular

370.4 g/mol

Nombre IUPAC

N-(4-ethylphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C19H26N6O2/c1-2-15-3-5-16(6-4-15)20-17-21-18(24-7-11-26-12-8-24)23-19(22-17)25-9-13-27-14-10-25/h3-6H,2,7-14H2,1H3,(H,20,21,22,23)

Clave InChI

QKUWWYHJDZEALG-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4

SMILES canónico

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.